molecular formula C6H10F3NO B15276103 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B15276103
M. Wt: 169.14 g/mol
InChI Key: JKHFLFWMZFEARR-UHFFFAOYSA-N
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Description

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxy (-OCH₃) and trifluoromethyl (-CF₃) group at the 3-position of the cyclobutane ring, with an amine (-NH₂) group at the 1-position. Its molecular formula is C₆H₁₀F₃NO, and its hydrochloride salt (rac-(1R,3R)-cis isomer) is commercially available with a molecular weight of approximately 205.46 g/mol (calculated for the hydrochloride form, C₆H₁₁ClF₃NO) . This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of bioactive molecules due to the trifluoromethyl group’s role in enhancing metabolic stability and lipophilicity .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H10F3NO/c1-11-5(6(7,8)9)2-4(10)3-5/h4H,2-3,10H2,1H3

InChI Key

JKHFLFWMZFEARR-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trifluoromethylated precursor with a methoxy-substituted cyclobutane derivative. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various fluorinated derivatives .

Scientific Research Applications

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is utilized as a building block in organic synthesis and as a reagent in various chemical reactions. It is also investigated for its potential biological activities and interactions with biomolecules.

Chemical Reactions

cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions can convert it to amines or other reduced forms.
  • Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the methoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanones, while reduction can produce primary or secondary amines.

Biological and Medicinal Applications

The compound is explored for potential therapeutic effects and as a lead compound in drug discovery. 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, a related compound, exhibits anti-inflammatory, anti-tumor, and anti-viral properties and interacts with specific enzymes and receptors, suggesting potential therapeutic applications in drug development.

Industrial Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Amines

The structural and functional attributes of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine are compared below with six analogous cyclobutane derivatives.

Table 1: Comparative Analysis of Cyclobutane Amines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications
3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine 3-OCH₃, 3-CF₃, 1-NH₂ C₆H₁₀F₃NO 169.10 (free base)* ≥95% Enhanced metabolic stability; drug intermediates
cis-3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride 3-CF₃, 1-NH₂ (cis) C₅H₉ClF₃N 193.58* 97% Rigid structure for targeted binding
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride 3-F₂, 1-CF₃, 1-NH₂ C₅H₇ClF₅N 217.57* 95% High electronegativity; potential agrochemical use
3-(3-Chlorophenyl)cyclobutan-1-amine 3-C₆H₄Cl, 1-NH₂ C₁₀H₁₂ClN 181.66 N/A Aromatic interactions; polymer additives
3-Methylcyclobutan-1-amine 3-CH₃, 1-NH₂ C₅H₁₁N 85.15 ≥95% Simple alkyl substituent; solvent studies
3,3-Dimethoxy-1-methylcyclobutan-1-amine 3-(OCH₃)₂, 1-CH₃, 1-NH₂ C₇H₁₅NO₂ 145.20 95% Improved solubility; chiral intermediates

Research Findings and Substituent Effects

a) Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)
  • The trifluoromethyl group in 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine significantly increases lipophilicity (logP ~1.5–2.0 estimated) compared to 3-methylcyclobutan-1-amine (logP ~0.5). This enhances membrane permeability and bioavailability in drug candidates .
  • The electron-withdrawing nature of -CF₃ stabilizes adjacent functional groups against oxidative degradation, a critical advantage over non-fluorinated analogs .
b) Methoxy (-OCH₃) vs. Dimethoxy (-(OCH₃)₂)
  • The single methoxy group in the target compound offers moderate solubility in polar solvents (e.g., methanol, ethanol), while 3,3-dimethoxy-1-methylcyclobutan-1-amine exhibits higher hydrophilicity due to two -OCH₃ groups, making it suitable for aqueous-phase reactions .
c) Halogenated Derivatives
  • 3-(3-Chlorophenyl)cyclobutan-1-amine introduces aromaticity, enabling π-π stacking interactions in material science applications .
d) Stereochemical Considerations
  • The cis configuration of substituents in cyclobutane amines (e.g., cis-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride) imposes conformational rigidity, which can optimize target selectivity in drug design .

Biological Activity

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is C7H8F3NC_7H_8F_3N with a molecular weight of approximately 175.14 g/mol. The trifluoromethyl group significantly influences its chemical reactivity and biological properties.

Research indicates that compounds with similar structures can interact with various biological targets, particularly kinases. The inhibition of kinase activity can lead to significant downstream effects on cellular signaling pathways.

Key Mechanisms:

  • Kinase Inhibition: Similar compounds have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Influence on Cellular Metabolism: The compound may affect cellular metabolism by altering enzyme activity and gene expression, potentially leading to anti-inflammatory and anti-tumor effects.

Biological Activities

The biological activities of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine include:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels,
Anti-tumorInhibition of cancer cell proliferation,
AntiviralPotential inhibition of viral replication

Case Study: Inhibition of CDK2

A study focused on the inhibition of cyclin-dependent kinase 2 (CDK2) revealed that compounds structurally related to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine exhibited significant inhibitory effects. The study demonstrated that these compounds could reduce tumor growth in animal models by interfering with the cell cycle .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-amine is essential for evaluating its therapeutic potential. Compounds with similar structures are often well absorbed, distributed throughout the body, and metabolized effectively. However, specific studies on the toxicity and dosage effects in animal models remain to be conducted .

Future Directions in Research

Future studies should focus on:

  • Detailed Toxicological Assessments: Investigating potential adverse effects at varying dosages.
  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
  • Clinical Applications: Exploring its potential as a therapeutic agent in treating inflammatory diseases and cancers.

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